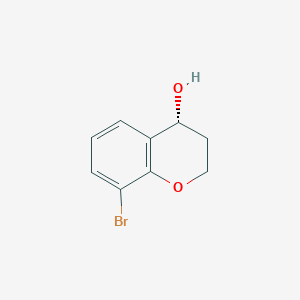

(4R)-8-溴-3,4-二氢-2H-色烯-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is a derivative of the 2H-chromene family, which is characterized by a 2H-chromene core structure. The presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position, along with the dihydro configuration, suggests that this compound could be of interest in synthetic chemistry and potentially in the development of biologically active molecules.

Synthesis Analysis

The synthesis of related 4-bromo-2H-chromenes has been described as a facile process starting from corresponding ketones and using PBr3 . This method could potentially be adapted for the synthesis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol by selecting appropriate starting materials and reaction conditions to introduce the hydroxyl group at the correct position. The conversion of bromo compounds to lithio derivatives mentioned in the paper provides a pathway for further functionalization of the chromene core .

Molecular Structure Analysis

While the exact molecular structure of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is not discussed in the provided papers, the crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been reported . This compound crystallizes in the monoclinic system and features intramolecular hydrogen bonding, which is a common characteristic in hydroxycoumarins and could be relevant to the structural analysis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol .

Chemical Reactions Analysis

The reactivity of 4-bromo-2H-chromenes, which are structurally related to the compound of interest, has been explored through their conversion to lithio derivatives, enabling access to a variety of 4-substituted 2H-chromenes . This suggests that (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol could also undergo similar transformations, potentially leading to a wide range of novel derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol are not directly reported in the provided papers. However, the synthesis and characterization of related compounds, such as 4-oxo-4H-chromene-3-carboxylic acid, have been optimized and confirmed by NMR spectroscopy . These methods could be applied to determine the properties of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol, including its solubility, melting point, and stability. The presence of the bromine atom and hydroxyl group is likely to influence these properties significantly.

科学研究应用

合成和反应性

- 简便合成和反应性:Gabbutt 等人 (1994) 的一项研究描述了 4-溴-2H-色烯和 2H-硫代色烯的简便合成,包括从相应的酮和 PBr3 中合成的 1-溴-3,4-二氢萘等化合物。该合成提供了多种新型 4-取代 2H-色烯和 2H-硫代色烯 (Gabbutt 等,1994)。

催化应用

- 酸改性埃洛石纳米管上的选择性 Prins 反应:Sidorenko 等人 (2019) 探索了萜类 (-)-异普莱醇与噻吩-2-甲醛的 Prins 反应,得到取代的八氢-2H-色烯-4-醇。该研究涉及酸改性的埃洛石纳米管,并且对 4R-异构体实现了前所未有的选择性 (Sidorenko 等,2019)。

药学研究

- GPR35 的有效和选择性激动剂:Funke 等人 (2013) 的研究发现了 8-酰胺色烯-4-酮-2-羧酸衍生物,包括与 6-溴-8-(4-甲氧基苯甲酰胺)-4-氧代-4H-色烯-2-羧酸相关的化合物,作为 G 蛋白偶联孤儿受体 GPR35 的新型激动剂。这一发现为受体的(病)生理作用和未来的药物靶点应用提供了潜在见解 (Funke 等,2013)。

抗病毒活性

- 对流感病毒的活性:Ilyina 等人 (2018) 合成了一组 (-)-异普莱醇衍生的八氢-2H-色烯-4-醇,并评估了它们对各种流感病毒株的体外抗病毒活性。发现通过一锅合成产生的化合物对几种 H1N1 和 H2N2 流感病毒株表现出优异的活性 (Ilyina 等,2018)。

作用机制

Target of Action

The primary target of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol, also known as 4R, is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) . These receptors are part of the cholinergic system, which plays a crucial role in pain and inflammation .

Mode of Action

4R binds to and modulates the α7 nAChRs . This interaction results in the modulation of the cholinergic system, leading to neuroprotective and anti-inflammatory activity .

Biochemical Pathways

The affected biochemical pathways involve the cholinergic system and the α7 nAChRs. Dysregulation of these pathways can exacerbate conditions like inflammation and pain . The modulation of these pathways by 4R can lead to analgesic and anti-inflammatory effects .

Pharmacokinetics

4R has been found to be very stable in plasma for up to 1 hour . It is metabolized faster in human microsomes than in rats . After administration, 4R reaches the brain within 10 minutes . The half-life of 4R after intramuscular and subcutaneous administration is approximately 1.5 hours . The brain peak concentration was 329 ng/g in the intramuscular group and 323 ng/g for the subcutaneous group . These properties indicate that 4R crosses the blood-brain barrier and concentrates in the brain where it exerts its neuroprotective effect .

Result of Action

The molecular and cellular effects of 4R’s action include decreased inflammation-induced peripheral hypersensitivity and inflammation-induced paw edema . These effects last up to 8 days after a single systemic administration . The analgesic and anti-inflammatory effects of 4R are mediated through the modulation of α7 nAChRs .

Action Environment

Factors such as the local soil and climatic conditions, crop, management conditions, and other site-specific factors can potentially influence the action of 4r

属性

IUPAC Name |

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAORXMXHTGIUFI-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1O)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)

![Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3017243.png)

![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)

![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)